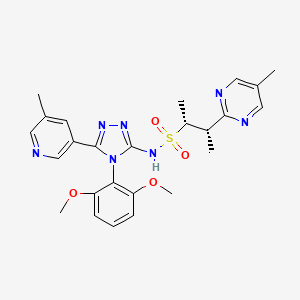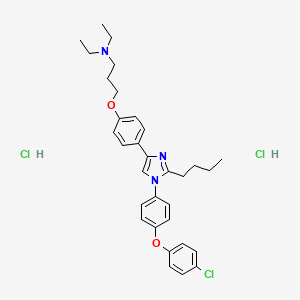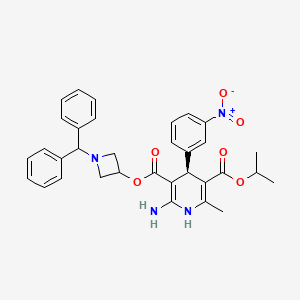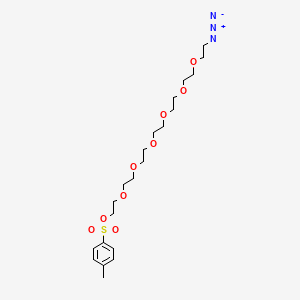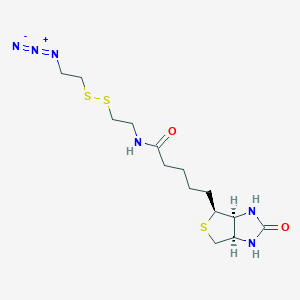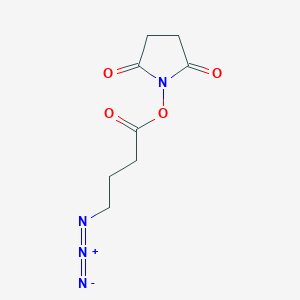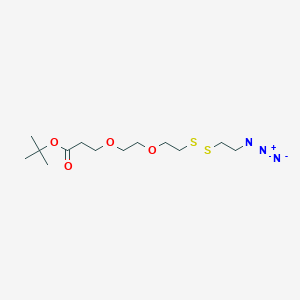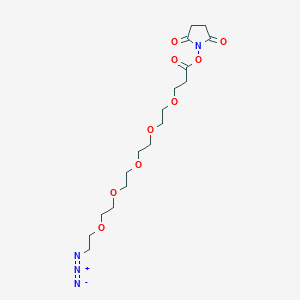
Azido-PEG5-NHS-Ester
Übersicht
Beschreibung
Azido-PEG5-NHS ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .
Synthesis Analysis
The azide (N3) group of Azido-PEG5-NHS ester can react with alkyne, such as BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
Azido-PEG5-NHS ester contains an Azide group and an NHS group linked through a linear PEG chain . The molecular formula is C17H28N4O9 .Chemical Reactions Analysis
Azido-PEG5-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-NHS ester has a molecular weight of 432.43 g/mol . It appears as a liquid and is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Synthese von PROTACs
Azido-PEG5-NHS-Ester: wird häufig bei der Synthese von PROTACs (Proteolyse-Targeting-Chimären) {svg_1}. PROTACs sind bifunktionelle Moleküle, die eine E3-Ubiquitin-Ligase an ein Zielprotein rekrutieren, was zur Ubiquitinierung des Proteins und anschließendem Abbau durch das Proteasom führt {svg_2}. Diese Anwendung ist besonders wichtig in der Medikamentenentwicklung, wo die selektive Degradation krankheitsbedingter Proteine therapeutisch von Vorteil sein kann.
Click-Chemie
Die Azidgruppe von This compound beteiligt sich an Click-Chemiereaktionen, wie der kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAC) und der spannungsinduzierten Alkin-Azid-Cycloaddition (SPAAC) {svg_3}. Diese Reaktionen sind hochspezifisch, effizient und ergeben stabile Triazol-Verknüpfungen, wodurch sie ideal für die Biokonjugation in einer Vielzahl von Kontexten sind, von der Materialwissenschaft bis zur bioorthogonalen Markierung.
Biokonjugation
Biokonjugation: bezieht sich auf die kovalente Verknüpfung zweier Moleküle, typischerweise eines Biomoleküls und einer Sonde oder eines Medikaments {svg_4}. This compound kann verwendet werden, um azidfunktionalisierte Verbindungen an primäre Amine zu koppeln, die in Proteinen, Peptiden oder anderen aminhaltigen Molekülen vorkommen. Dies ist entscheidend für die Herstellung markierter Biomoleküle für Detektions-, Quantifizierungs- oder therapeutische Zwecke.
Arzneimittel-Abgabesysteme
Bei der Entwicklung von Arzneimittel-Abgabesystemen kann this compound verwendet werden, um Arzneimittelträger, wie Liposomen oder Nanopartikel, mit Azidgruppen zu modifizieren {svg_5}. Diese modifizierten Träger können dann mit Zielmolekülen oder Medikamenten unter Verwendung von Click-Chemie verbunden werden, was die Spezifität und Wirksamkeit der Arzneimittelverabreichung verbessert.
Oberflächenmodifikation
Das Reagenz wird auch für die Oberflächenmodifikation von Materialien verwendet {svg_6}. Oberflächen können mit Azidgruppen funktionalisiert werden, an die verschiedene Alkin-markierte Moleküle über Click-Chemie gebunden werden können. Diese Anwendung ist wichtig bei der Herstellung spezialisierter Oberflächen für Biosensoren, diagnostische Geräte oder Gewebe-Engineering-Gerüste.
Protein-Markierung und -Verfolgung
Protein-Markierung und -Verfolgung: ist eine weitere Anwendung, bei der this compound wertvoll ist {svg_7}. Proteine können mit Azidgruppen markiert werden, die dann in biologischen Systemen mit fluoreszierenden Alkin-Sonden detektiert oder verfolgt werden können. Dies ist besonders nützlich bei der Untersuchung der Proteindynamik, Lokalisation und Interaktionen in Zellen.
Wirkmechanismus
Target of Action
The primary targets of Azido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
Azido-PEG5-NHS ester operates through a mechanism known as Click Chemistry. The azide (N3) group in the compound can react with alkyne, such as BCN, DBCO, to yield a stable triazole linkage . This reaction allows the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Azido-PEG5-NHS ester is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction forms a stable triazole linkage between the azide group in the compound and alkyne groups in target molecules . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Result of Action
The result of Azido-PEG5-NHS ester’s action is the stable labeling of primary amines (-NH2) in target molecules. This labeling can be used in various research and clinical applications, including the study of protein function, the tracking of cellular processes, and the development of targeted therapies .
Action Environment
The action of Azido-PEG5-NHS ester is influenced by environmental factors such as pH and temperature. For instance, the NHS ester in the compound reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C and shipped at ambient temperature, suggesting that it is stable under a range of temperature conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azido-PEG5-NHS ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows Azido-PEG5-NHS ester to interact with a variety of enzymes, proteins, and other biomolecules, forming stable chemical bonds .
Cellular Effects
It is known that Azido-PEG5-NHS ester can be used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins, thus influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-PEG5-NHS ester exerts its effects at the molecular level through its ability to form stable chemical bonds with other molecules . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Azido-PEG5-NHS ester can be stored for up to three years at -20°C in its pure form .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITXOFSGXNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



